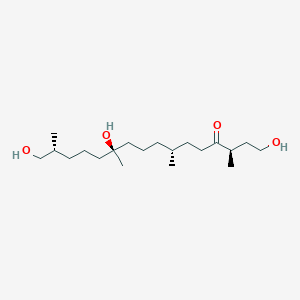
(3R,7R,11R,15R)-1,11,16-trihydroxy-3,7,11,15-tetramethylhexadecan-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,7R,11R,15R)-1,11,16-trihydroxy-3,7,11,15-tetramethylhexadecan-4-one is a diterpene compound produced by the A1 mating type of the genus Phytophthora. This genus includes several plant pathogens responsible for devastating diseases in crops such as potatoes, tomatoes, and cacao. The hormone plays a crucial role in the sexual reproduction of these organisms by inducing the formation of oospores in the A2 mating type .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The total synthesis of (3R,7R,11R,15R)-1,11,16-trihydroxy-3,7,11,15-tetramethylhexadecan-4-one involves several steps, including the synthesis of subunits and their subsequent coupling. The synthesis typically begins with the preparation of the C1-C10, C10-C13, and C9-C16 subunits, followed by their assembly into the final compound. Key reagents used in these reactions include Grignard reagents, t-BuOMe, dichloromethane, and diethyl ether. The reactions are conducted under nitrogen atmosphere using standard Schlenk techniques .
Industrial Production Methods
The synthesis methods developed in laboratories can be scaled up for industrial production, but this would require optimization of reaction conditions and purification processes to ensure high yield and purity .
Analyse Des Réactions Chimiques
(3R,7R,11R,15R)-1,11,16-trihydroxy-3,7,11,15-tetramethylhexadecan-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include n-BuLi, TBAF, and H2 with Pd/C as a catalyst. The major products formed from these reactions are intermediates that are further processed to yield the final hormone .
Applications De Recherche Scientifique
(3R,7R,11R,15R)-1,11,16-trihydroxy-3,7,11,15-tetramethylhexadecan-4-one has several scientific research applications:
Mécanisme D'action
(3R,7R,11R,15R)-1,11,16-trihydroxy-3,7,11,15-tetramethylhexadecan-4-one exerts its effects by inducing the formation of oospores in the A2 mating type of Phytophthora. The hormone binds to specific receptors on the A2 mating type, triggering a cascade of molecular events that lead to the development of sexual spores. This process involves the activation of various signaling pathways and the expression of genes related to sexual reproduction .
Comparaison Avec Des Composés Similaires
(3R,7R,11R,15R)-1,11,16-trihydroxy-3,7,11,15-tetramethylhexadecan-4-one is unique in its ability to induce oospore formation in the A2 mating type. Similar compounds include Phytophthora mating hormone alpha2, which is produced by the A2 mating type and induces oospore formation in the A1 mating type. Both hormones are acyclic oxygenated diterpenes, but they differ in their specific molecular structures and the mating types they affect .
Conclusion
This compound is a vital compound for the sexual reproduction of Phytophthora species. Its synthesis, chemical reactions, and applications in scientific research make it an important subject of study. Understanding its mechanism of action and comparing it with similar compounds can provide valuable insights into the biology of these plant pathogens and help in developing effective control strategies.
Propriétés
Formule moléculaire |
C20H40O4 |
|---|---|
Poids moléculaire |
344.5 g/mol |
Nom IUPAC |
(3R,7R,11R,15R)-1,11,16-trihydroxy-3,7,11,15-tetramethylhexadecan-4-one |
InChI |
InChI=1S/C20H40O4/c1-16(9-10-19(23)18(3)11-14-21)7-5-12-20(4,24)13-6-8-17(2)15-22/h16-18,21-22,24H,5-15H2,1-4H3/t16-,17-,18-,20-/m1/s1 |
Clé InChI |
KVWYIWRSDKQRFM-SOAMZJECSA-N |
SMILES isomérique |
C[C@H](CCC[C@](C)(CCC[C@@H](C)CO)O)CCC(=O)[C@H](C)CCO |
SMILES canonique |
CC(CCCC(C)(CCCC(C)CO)O)CCC(=O)C(C)CCO |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















